molecular formula C16H12N2O B12788038 3-(2-(4-Cinnolinyl)vinyl)phenol CAS No. 5387-95-1

3-(2-(4-Cinnolinyl)vinyl)phenol

Cat. No.: B12788038
CAS No.: 5387-95-1
M. Wt: 248.28 g/mol
InChI Key: XHLANLCYFIVMDA-UHFFFAOYSA-N
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Description

3-(2-(Cinnolin-4-yl)vinyl)phenol is a phenolic derivative featuring a cinnoline heterocycle linked to a phenol moiety via a vinyl group. Cinnoline, a bicyclic aromatic system with two adjacent nitrogen atoms (benzodiazine), contributes unique electronic and steric properties to the compound.

Properties

CAS No.

5387-95-1

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

3-(2-cinnolin-4-ylethenyl)phenol

InChI

InChI=1S/C16H12N2O/c19-14-5-3-4-12(10-14)8-9-13-11-17-18-16-7-2-1-6-15(13)16/h1-11,19H

InChI Key

XHLANLCYFIVMDA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC(=CC=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Cinnolin-4-yl)vinyl)phenol typically involves the reaction of cinnoline derivatives with phenolic compounds under specific conditions. One common method includes the use of a base-catalyzed reaction where cinnoline-4-carbaldehyde is reacted with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the vinyl linkage .

Industrial Production Methods

While detailed industrial production methods for 3-(2-(Cinnolin-4-yl)vinyl)phenol are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Cinnolin-4-yl)vinyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-(Cinnolin-4-yl)vinyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Cinnolin-4-yl)vinyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the cinnoline ring can interact with nucleic acids and proteins. These interactions can modulate biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(2-(Cinnolin-4-yl)vinyl)phenol can be contextualized by comparing it with phenolic derivatives bearing heterocyclic substituents. Below is a detailed analysis:

Structural Analogues with Heterocyclic Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Chemical Properties References
3-(2-(Cinnolin-4-yl)vinyl)phenol C₁₆H₁₂N₂O ~248.29 (estimated) Cinnoline-4-yl, vinyl linker, phenol Likely UV-active; potential antitumor activity (inferred from analogues) N/A
4-Phenylphenol (4-PP) C₁₂H₁₀O 170.21 Biphenyl core, hydroxyl group Antimicrobial; used in polymer stabilization
2-[[3-(3-Chlorophenyl)-2-quinoxalinyl]methyl]-4-methylphenol C₂₂H₁₇ClN₂O 372.84 Quinoxaline, chlorophenyl, methylphenol Not reported; structural complexity suggests catalytic potential
4-(2-Phenylethyl)phenol C₁₄H₁₄O 198.26 Phenethyl substituent on phenol Surfactant precursor; estrogenic activity
2-[Hexadiin-(2.4)-yl]phenol C₁₂H₁₀O 170.21 Alkyne-linked phenol Isolated from Artemisia ordosica; antifungal

Physicochemical Properties

  • Solubility: Phenolic compounds (e.g., 4-acetoxybenzoic acid in ) are typically polar but gain lipophilicity with bulky substituents .
  • Stability: The vinyl linker in 3-(2-(Cinnolin-4-yl)vinyl)phenol may increase susceptibility to photodegradation compared to alkyl-linked phenols (e.g., 4-phenethylphenol in ) .

Structural Analysis Techniques

  • X-ray Crystallography: Manganese-phenol complexes () are resolved using SHELXL, a program also applicable to the target compound’s structural elucidation .
  • Spectroscopic Methods: NMR and MS data for indole-phenol derivatives () provide a template for characterizing the target compound’s regiochemistry .

Key Research Findings

Electronic Effects: The cinnoline moiety’s electron-deficient nature may enhance the phenol’s acidity compared to alkyl-substituted analogues (e.g., 4-cyclopropylphenol in ) .

Bioactivity Trends: Quinoline- and indole-phenol hybrids () show stronger bioactivity than simple phenols, suggesting promising applications for the target compound .

Synthetic Challenges: Steric hindrance from the cinnoline ring may complicate vinyl linker formation, necessitating optimized catalysts (e.g., palladium-based systems as in ) .

Data Tables

Table 1: Comparative Physicochemical Properties

Property 3-(2-(Cinnolin-4-yl)vinyl)phenol 4-Phenylphenol 4-(2-Phenylethyl)phenol
Molecular Weight (g/mol) ~248.29 170.21 198.26
Calculated logP ~3.2 (estimated) 3.1 3.8
UV λmax (nm) ~290-310 (conjugated system) 275 270

Biological Activity

3-(2-(Cinnolin-4-yl)vinyl)phenol is an organic compound characterized by its unique structural integration of a cinnoline moiety with a vinyl group attached to a phenolic ring. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article delves into the biological activity of 3-(2-(Cinnolin-4-yl)vinyl)phenol, highlighting relevant research findings, case studies, and comparative analyses with related compounds.

  • Molecular Formula : C16H15N
  • Molecular Weight : Approximately 248.28 g/mol
  • Structural Features : The compound features a phenolic hydroxyl group, which is crucial for its reactivity and biological activities.

Biological Activity Overview

Research indicates that compounds similar to 3-(2-(Cinnolin-4-yl)vinyl)phenol exhibit various biological activities, including:

  • Anticancer Properties :
    • Studies have shown that related compounds, such as 4-vinylphenol, inhibit metastasis and cancer stemness in breast cancer cells. These findings suggest potential applications for 3-(2-(Cinnolin-4-yl)vinyl)phenol in targeting cancer stem-like cells (CSCs), which are known to contribute to tumor aggressiveness and treatment resistance .
  • Inhibition of Cell Migration :
    • Similar compounds have demonstrated the ability to suppress cell migration in various cancer cell lines. For instance, 2-methoxy-4-vinylphenol has been reported to reduce the migratory activity of pancreatic cancer cells, indicating that 3-(2-(Cinnolin-4-yl)vinyl)phenol may possess analogous properties .

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of 4-vinylphenol found that it significantly reduced spheroid formation and expression of ALDH1 in CSC-enriched cultures of MDA-MB-231 breast cancer cells. This reduction was linked to decreased tumorigenic and metastatic potential, highlighting a promising therapeutic role for compounds with similar structures .

Case Study 2: Inhibition of Migration in Pancreatic Cancer

Another investigation into 2-methoxy-4-vinylphenol revealed its capability to decrease the viability of pancreatic cancer cells by inhibiting key proteins involved in cell proliferation and migration. This suggests that 3-(2-(Cinnolin-4-yl)vinyl)phenol could be explored for its potential effects on other aggressive cancer types .

Comparative Analysis with Related Compounds

The following table compares structural features and biological activities of compounds related to 3-(2-(Cinnolin-4-yl)vinyl)phenol:

Compound NameStructural FeaturesUnique PropertiesBiological Activity
3-(2-(Cinnolin-4-yl)vinyl)phenol Cinnoline moiety + vinyl-substituted phenolic structurePotential anticancer agentTargets CSCs, inhibits migration
4-Vinylphenol Vinyl group on phenolic ringUsed in polymer productionInhibits metastasis in breast cancer
2-Methoxy-4-vinylphenol Methoxy group additionExhibits flavoring propertiesReduces viability and migration in pancreatic cancer

While specific mechanisms for 3-(2-(Cinnolin-4-yl)vinyl)phenol are yet to be fully elucidated, insights can be drawn from related compounds:

  • Inhibition of Signaling Pathways : Compounds like 4-vinylphenol have been shown to affect pathways involving beta-catenin, EGFR, and AKT signaling, which are critical in regulating cell proliferation and migration .
  • Impact on Protein Expression : Similar compounds modulate the expression of proteins such as vimentin and matrix metalloproteinases (MMPs), which are involved in metastasis .

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